molecular formula C16H22Cl2O3 B14245840 2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate CAS No. 189033-24-7

2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate

Cat. No.: B14245840
CAS No.: 189033-24-7
M. Wt: 333.2 g/mol
InChI Key: BHMBSPOIGKCHOW-UHFFFAOYSA-N
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Description

2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate is a synthetic chemical compound belonging to the family of phenoxy herbicides. It is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings . The compound is known for its selective action, targeting dicotyledonous plants while sparing monocotyledonous crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methylheptan-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The herbicidal action of 2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural auxins, which are plant hormones that regulate growth. The compound is absorbed by the plant and transported to the meristematic tissues, where it induces uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and transport carriers, which are involved in the perception and signal transduction of the herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylheptan-2-yl (2,4-dichlorophenoxy)acetate is unique due to its specific alkyl chain, which influences its absorption, translocation, and overall herbicidal activity. The presence of the 2-methylheptan-2-yl group enhances its lipophilicity, allowing for better penetration into plant tissues compared to other similar compounds .

Properties

CAS No.

189033-24-7

Molecular Formula

C16H22Cl2O3

Molecular Weight

333.2 g/mol

IUPAC Name

2-methylheptan-2-yl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H22Cl2O3/c1-4-5-6-9-16(2,3)21-15(19)11-20-14-8-7-12(17)10-13(14)18/h7-8,10H,4-6,9,11H2,1-3H3

InChI Key

BHMBSPOIGKCHOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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